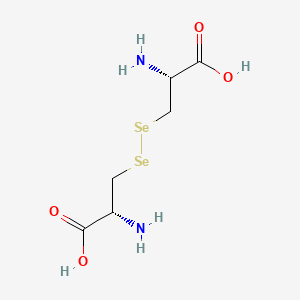

L-Selenocistina

Descripción general

Descripción

L-Selenocistina es un aminoácido con la fórmula (HO2CCH(NH2)CH2Se)2. Es el derivado oxidado del aminoácido selenocisteína, que presenta un enlace diselenuro entre dos moléculas de selenocisteína.

Aplicaciones Científicas De Investigación

L-Selenocystine has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.

Biology: Plays a role in the study of selenium metabolism and its incorporation into selenoproteins.

Industry: Utilized in the production of selenium supplements and as a component in various biochemical assays.

Mecanismo De Acción

L-Selenocistina ejerce sus efectos principalmente a través de su incorporación en selenoproteínas. Está involucrada en los sitios catalíticos de enzimas como la glutatión peroxidasa y la formato deshidrogenasa. El compuesto está codificado por el codón UGA en el ARNm de selenoproteína y se biosintetiza utilizando selenofosfato. El mecanismo implica la reducción de selenito a seleniuro, seguido de su incorporación en selenocisteína-tRNA .

Compuestos similares:

L-Selenocisteína: La forma reducida de this compound, que contiene un grupo selenol en lugar de un enlace diselenuro.

Se-Metil L-Selenocisteína: Un derivado metilado con propiedades anticancerígenas.

L-Selenometionina: Otro aminoácido que contiene selenio con funciones biológicas similares.

Unicidad: this compound es única debido a su enlace diselenuro, que le confiere propiedades químicas distintas en comparación con su análogo de azufre, la cistina. Es más reactiva y puede experimentar reacciones redox más fácilmente, lo que la hace valiosa en diversas aplicaciones bioquímicas y médicas .

Análisis Bioquímico

Biochemical Properties

L-Selenocystine interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in the formation of selenoproteins, which are essential for various biological functions . The enzyme selenocysteine lyase specifically catalyzes the removal of selenium from L-selenocystine, yielding L-alanine . This process is crucial in the recycling of selenium from degraded selenoproteins .

Cellular Effects

L-Selenocystine has been observed to have significant effects on cellular processes. For instance, it can inhibit cell proliferation and induce apoptosis in HepG-2 cells, a type of liver cancer cell . This effect is mediated by reactive oxygen species (ROS) and involves the activation of caspase-3 and cleavage of PARP .

Molecular Mechanism

The molecular mechanism of L-Selenocystine involves its decomposition into L-alanine and elemental selenium, a process catalyzed by the enzyme selenocysteine lyase . This enzyme is unique in that it acts exclusively on L-selenocysteine but not on its sulfur counterpart, L-cysteine . The mechanism of induction of HepG-2 cell apoptosis by L-Selenocystine is closely related to the overproduction of ROS and promotes apoptosis through the Bcl-2 signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Selenocystine have been observed to change over time. For instance, it has been shown to cause a severe depletion of free low molecular weight thiols in MCF-10A cells, a type of normal breast epithelial cell . This effect might explain the observed upregulation of the expression of the oxidative stress pathway transcription factor NRF2 .

Metabolic Pathways

L-Selenocystine is involved in the metabolic pathways of selenium. It is a substrate for selenophosphate synthetases, which are crucial for the synthesis of selenoproteins . The metabolic pathway providing selenide for selenophosphate synthetase remains unclear .

Subcellular Localization

The subcellular localization of L-Selenocystine is not fully resolved. It has been observed both in the cytosol and in the nucleus depending on the technical approach used

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: L-Selenocistina se puede sintetizar mediante la reacción de polvo de selenio con una sustancia alcalina fuerte, agua y triacetoxiborohidruro de sodio. El proceso implica la adición de una solución acuosa de 3-cloro-L-alanina, seguida de agitación a temperatura ambiente durante 28 horas. La reacción es suave, segura y controlable, lo que la hace adecuada para la producción a escala media .

Métodos de producción industrial: La producción industrial de this compound generalmente implica el uso de diselenuro de sodio y ésteres metílicos de cloro-serina. Este método es eficiente y produce this compound de alta pureza con reacciones secundarias mínimas .

Análisis De Reacciones Químicas

Tipos de reacciones: L-Selenocistina sufre diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: this compound se puede oxidar para formar selenóxido de selenocisteína.

Reducción: Se puede reducir utilizando triacetoxiborohidruro de sodio para producir selenocisteína.

Sustitución: this compound puede participar en reacciones de sustitución con compuestos halogenados.

Productos principales:

Oxidación: Selenóxido de selenocisteína.

Reducción: Selenocisteína.

Sustitución: Diversos compuestos organo-selénicos dependiendo del sustituyente utilizado

4. Aplicaciones en investigación científica

This compound tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como precursor para la síntesis de otros compuestos que contienen selenio.

Biología: Desempeña un papel en el estudio del metabolismo del selenio y su incorporación en selenoproteínas.

Industria: Se utiliza en la producción de suplementos de selenio y como componente en varios ensayos bioquímicos.

Comparación Con Compuestos Similares

L-Selenocysteine: The reduced form of L-Selenocystine, containing a selenol group instead of a diselenide bond.

Se-Methyl L-Selenocysteine: A methylated derivative with anticancer properties.

L-Selenomethionine: Another selenium-containing amino acid with similar biological roles.

Uniqueness: L-Selenocystine is unique due to its diselenide bond, which imparts distinct chemical properties compared to its sulfur analog, cystine. It is more reactive and can undergo redox reactions more readily, making it valuable in various biochemical and medical applications .

Propiedades

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULROCUWKLNBSN-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044310 | |

| Record name | 3,3'-Diselenobis[L-alanine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29621-88-3 | |

| Record name | L-Selenocystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29621-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenocystine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029621883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Diselenobis[L-alanine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELENOCYSTINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261B157KR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

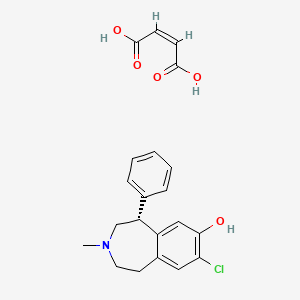

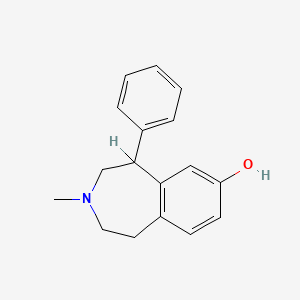

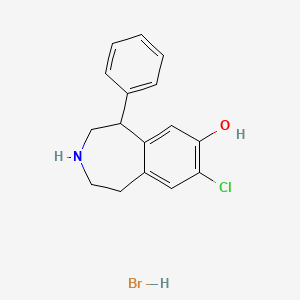

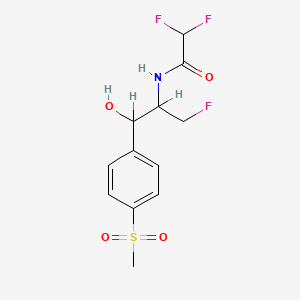

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)

![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)

![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)

![2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681545.png)